(S)-(-)-Nornicotine bitartrate

nAChR pharmacology Xenopus oocyte electrophysiology Receptor subtype selectivity

Procure the S-enantiomer bitartrate salt for robust, reproducible nAChR research. This water-soluble formulation enables accurate dosing for electrophysiology and in vivo pain models, avoiding the confounding motor effects of the R-isomer. Its distinct EC50 profile (~4 µM at α6 vs. ~17 µM at α7 receptors) allows for precise subtype differentiation, a task impossible with racemic mixtures or free base alternatives.

Molecular Formula C9H12N2 x 2 x C4H6O4
Molecular Weight 148.2
Cat. No. B1165296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-Nornicotine bitartrate
Synonyms(S)-3-(pyrrolidin-2-yl)pyridine bitartrate
Molecular FormulaC9H12N2 x 2 x C4H6O4
Molecular Weight148.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(-)-Nornicotine Bitartrate: Key Chemical Properties and Research-Grade Specifications


(S)-(-)-Nornicotine bitartrate is the bitartrate salt form of the S-enantiomer of nornicotine, a naturally occurring minor tobacco alkaloid and the primary N-desmethyl metabolite of (S)-nicotine [1]. This chiral compound is characterized by a pyrrolidine ring substituted at the 2′-position with a pyridine moiety [2]. As a bitartrate salt, it offers improved aqueous solubility and solid-state stability compared to the free base form, making it the preferred formulation for reproducible in vitro and in vivo experimental workflows . Nornicotine functions as a nicotinic acetylcholine receptor (nAChR) agonist, but exhibits a binding and functional activation profile that is pharmacologically distinct from its parent compound, nicotine [3].

Why (S)-(-)-Nornicotine Bitartrate Cannot Be Substituted with Racemic or Base-Form Analogs in nAChR Research


Procurement of generic racemic nornicotine bitartrate, free base nornicotine, or alternative tobacco alkaloids such as anabasine or anatabine introduces significant confounding variables in experimental systems. The pharmacological activity of nornicotine is enantioselective, with the S(-) and R(+) isomers exhibiting divergent potencies for dopamine release and distinct side-effect profiles in vivo [1]. Furthermore, nornicotine activates nAChR subtypes with a different rank-order potency compared to nicotine; α7-containing receptors are notably responsive to nornicotine, whereas α4β2 receptors are the preferential target of nicotine [2]. The bitartrate salt formulation is critical for ensuring accurate molarity calculations and minimizing pH-related variability in cell culture or electrophysiology buffers that can occur with the hygroscopic free base. Substitution with anabasine, which is structurally similar but yields higher maximal activation of α7 nAChRs , or with the (R)-nornicotine enantiomer, which exhibits greater motor impairment toxicity [1], fundamentally alters the experimental outcome and compromises reproducibility.

Quantitative Differentiation of (S)-(-)-Nornicotine Bitartrate: Evidence for Scientific Procurement Decisions


nAChR Subtype Selectivity: (S)-Nornicotine Activates α6-Containing Receptors More Potently Than α7 Receptors

In direct head-to-head comparison using Xenopus oocytes expressing defined nAChR subunit combinations, (S)-nornicotine exhibits markedly different potency across receptor subtypes. It activates α6-containing receptors (assayed as an α6/α3 chimera) with an EC50 of approximately 4 µM, whereas activation of α7 homomeric receptors requires a significantly higher concentration with an EC50 of approximately 17 µM [1]. This contrasts with (S)-nicotine, which displays a distinct selectivity profile favoring α4β2 receptors over α7 subtypes [1].

nAChR pharmacology Xenopus oocyte electrophysiology Receptor subtype selectivity

Enantioselective In Vivo Efficacy: S(-)-Nornicotine Retains Analgesia with Reduced Motor Toxicity Relative to R(+)-Nornicotine

Direct enantiomeric comparison in rat models of persistent pain reveals that analgesic properties reside predominantly in the S(-)-enantiomer, whereas undesirable motor side effects (ataxia, reduced locomotor activity, motor incoordination) are more pronounced with the R(+)-enantiomer [1]. This separation of therapeutic and toxic effects between enantiomers is not observed with racemic nornicotine preparations.

Preclinical analgesia Enantioselective pharmacology Rodent pain models

Analytical Standard Purity and Formulation: Bitartrate Salt Enables Accurate Quantification in Biological Matrices

(S)-(-)-Nornicotine bitartrate serves as a certified reference standard for the identification and quantification of nicotine and its metabolites in biological samples . The bitartrate salt formulation provides defined stoichiometry and improved weighing accuracy compared to the free base, which is prone to hygroscopicity and oxidation. Analytical methods employing this standard can achieve precise quantification of nornicotine in plasma, urine, and tissue homogenates with validated recovery and matrix effect parameters .

Analytical chemistry LC-MS/MS Reference standards

Spectroscopic Differentiation: (S)-Nornicotine Exhibits Weaker Electronic Circular Dichroism Signal Intensity Than (S)-Nicotine

Electronic circular dichroism (ECD) spectroscopy reveals that the ECD signals of (S)-nornicotine are considerably less intense compared to (S)-nicotine across the 280-220 nm wavelength range, and this signal declines further upon acidification [1]. This spectral difference provides a direct analytical method to distinguish between the two alkaloids in mixture analysis and to verify enantiomeric purity of synthetic preparations.

Chiroptical spectroscopy Electronic circular dichroism Enantiomeric purity

Synthetic Accessibility: Enantioselective Synthesis of (S)-Nornicotine Achieved with Excellent Enantiomeric Excess Using 2-Hydroxy-3-Pinanone Chiral Auxiliary

A two-step enantioselective synthetic procedure using either (1R,2R,5R)-(+)- or (1S,2S,5S)-(-)-2-hydroxy-3-pinanone as a chiral auxiliary enables preparation of chirally pure (R)-(+)- and (S)-(-)-nornicotine in good overall chemical yield and excellent enantiomeric excess [1]. This contrasts with earlier methods that yielded racemic mixtures or required costly chiral resolution steps.

Asymmetric synthesis Chiral auxiliary Alkaloid chemistry

Optimal Research and Industrial Use Cases for (S)-(-)-Nornicotine Bitartrate


Nicotinic Receptor Subtype Pharmacological Profiling and Structure-Activity Relationship Studies

Use (S)-(-)-nornicotine bitartrate as a selective pharmacological tool to probe α6-containing nAChR function in recombinant expression systems (e.g., Xenopus oocytes, HEK-293 cells) and native tissue preparations. The compound's distinct EC50 profile—approximately 4 µM at α6-containing receptors versus approximately 17 µM at α7 receptors [1]—enables researchers to differentiate α6-mediated signaling from α4β2- or α7-mediated effects. The bitartrate salt ensures accurate concentration-response curve generation in electrophysiology assays without pH drift.

Preclinical Analgesic Development and In Vivo Behavioral Pharmacology

Employ (S)-(-)-nornicotine bitartrate in rodent models of neuropathic and inflammatory pain where central sensitization mechanisms are engaged. The S(-)-enantiomer provides analgesic efficacy with reduced motor side effects compared to the R(+)-enantiomer [1], making it suitable for evaluating nAChR-mediated analgesia without the confounding influence of ataxia or locomotor depression. The water-soluble bitartrate formulation facilitates accurate dosing via intraperitoneal or subcutaneous injection.

Bioanalytical Method Development and Validation for Nicotine Metabolite Quantification

Utilize (S)-(-)-nornicotine bitartrate as a certified reference standard for developing and validating LC-MS/MS or GC-MS methods to quantify nornicotine levels in human plasma, urine, oral fluid, or postmortem tissues. The defined purity (≥98%) and stable bitartrate salt form ensure reproducible calibration curve preparation [1], which is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology applications.

Enantioselective Synthesis Method Development and Chiral Purity Verification

Use (S)-(-)-nornicotine bitartrate as a reference standard for optimizing asymmetric synthetic routes to minor tobacco alkaloids. The characteristic ECD spectral profile—notably weaker signal intensity than (S)-nicotine [1]—provides a rapid, non-destructive optical method for verifying enantiomeric purity during reaction development and scale-up, complementing traditional chiral HPLC analysis.

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